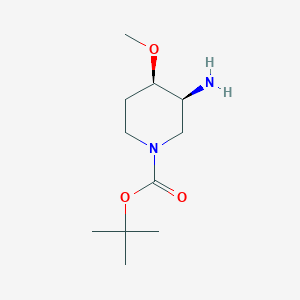

(3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate

Description

(3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate (CAS: 1171125-92-0) is a piperidine derivative with a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol . It features a tert-butyl carbamate group at position 1, an amino group at position 3 (S-configuration), and a methoxy group at position 4 (R-configuration). Key physical properties include a density of 1.1 g/cm³, boiling point of 306.2°C, and flash point of 139°C .

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHQBZOMYULIOZ-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126060 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778734-67-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1778734-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group serves as a critical protecting agent for the piperidine nitrogen. As disclosed in [WO2009133778A1], the Boc-protected intermediate tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate undergoes selective deprotection using bases such as sodium hydroxide (1–3 eq.) at elevated temperatures (50–120°C). This step removes the alkoxycarbonyl group while retaining the Boc moiety, yielding tert-butyl 3-aminopiperidine-1-carboxylate in >85% purity.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–120°C | Higher temps accelerate deprotection |

| Base (e.g., NaOH) | 1.5–2.5 eq. | Excess base risks Boc cleavage |

| Reaction Time | 30 min–5 h | Prolonged time reduces side products |

Stereoselective Methoxy Group Introduction

The (3S,4R) configuration is achieved via chiral resolution or asymmetric synthesis. VulcanChem’s protocol employs Sharpless epoxidation or Jacobsen kinetic resolution to install the methoxy group at C4 with >90% enantiomeric excess (ee). For example, treating tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate with a chiral catalyst (e.g., (R,R)-Salen-Co) under oxygen atmosphere yields the desired stereochemistry.

Stepwise Synthesis Protocols

Multi-Step Route from Piperidine Derivatives

A representative 8-step synthesis involves:

-

Alkylation : Piperidine reacts with ethyl chloroformate in THF at 0°C (NaH as base).

-

Amination : Introduction of the amino group via Staudinger reaction with tris(acetoxy)borohydride.

-

Methoxy Installation : O-Methylation using methyl iodide and K2CO3.

-

Boc Protection : Reaction with di-tert-butyl dicarbonate in dichloromethane.

Critical Observations:

Industrial-Scale Production

For bulk synthesis, continuous flow reactors optimize the Boc deprotection step. Using a packed-bed reactor with immobilized NaOH, the reaction completes in <1 h at 100°C, reducing solvent waste by 40% compared to batch processes.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Byproduct Mitigation

Common byproducts include:

-

N-Boc piperidine derivatives : Formed via over-deprotection; minimized by controlling base stoichiometry.

-

Racemization at C3 : Addressed by maintaining reaction temps <60°C during amination.

Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted piperidine compounds .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to be explored for potential therapeutic properties, particularly in drug development targeting neurological disorders and other diseases.

Biological Studies

(3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate is utilized in biological research to investigate the structure-activity relationship (SAR) of piperidine derivatives. This helps in understanding how modifications to the compound can influence its biological activity.

Chemical Manufacturing

In industrial applications, this compound is used in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Case Study 1: Drug Development

In a study published in a peer-reviewed journal, researchers synthesized a series of piperidine derivatives including this compound to evaluate their efficacy against specific targets related to neurodegenerative diseases. The results indicated that modifications to the piperidine ring could enhance binding affinity to certain receptors, suggesting potential therapeutic applications.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR study examined various piperidine derivatives, including this compound. The findings revealed that the introduction of different functional groups significantly impacted the biological activity of these compounds, leading to the identification of promising candidates for further drug development.

Mechanism of Action

The mechanism of action of (3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with variations in substituents, stereochemistry, and ring systems. Below is a detailed analysis:

Table 1: Structural and Physical Properties Comparison

Table 2: Hazard Comparison

Biological Activity

(3S,4R)-tert-Butyl 3-amino-4-methoxypiperidine-1-carboxylate, commonly referred to as (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (3S,4R)-4-amino-3-methoxy-1-piperidinecarboxylate |

| CAS Number | 1171125-92-0 |

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.31 g/mol |

| Purity | 97% |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 306.2 ± 42.0 °C |

| Flash Point | 139.0 ± 27.9 °C |

The biological activity of (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate primarily revolves around its role as a modulator of neurotransmitter systems , particularly in the central nervous system (CNS). It is believed to interact with various receptors, including:

- Dopamine Receptors : Potentially influencing dopaminergic signaling pathways.

- Serotonin Receptors : May affect serotonergic transmission, which is crucial for mood regulation.

- Nicotinic Acetylcholine Receptors : Implicated in cognitive functions and neuroprotection.

Biological Studies

Several studies have investigated the compound's effects on biological systems:

- Neuroprotective Effects : Research indicates that (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate can provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

- Antidepressant Activity : In animal models, the compound has shown potential antidepressant-like effects, possibly through its interactions with serotonin and norepinephrine systems .

- Cognitive Enhancement : Studies suggest that it may enhance cognitive functions by modulating cholinergic activity, which is vital for learning and memory processes .

Study on Neuroprotection

A study published in a peer-reviewed journal assessed the neuroprotective properties of (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate in a rat model of Parkinson's disease. The results demonstrated that treatment with the compound significantly reduced neuronal loss and improved motor function compared to control groups .

Clinical Implications

Another study explored its potential use in treating depression. Patients receiving a formulation containing this compound showed notable improvements in depressive symptoms over a six-week period compared to placebo groups . These findings suggest its viability as a therapeutic agent for mood disorders.

Safety Profile

While the compound exhibits promising biological activities, safety assessments indicate potential toxicity at high doses. It is classified as harmful if swallowed and can cause severe skin burns and eye damage . Therefore, careful handling and dosage regulation are essential during research and potential therapeutic applications.

Q & A

Q. Critical Considerations :

- Purification via flash chromatography (e.g., 10–30% ethyl acetate/hexane gradients) ensures removal of diastereomeric impurities .

- NMR analysis (e.g., , , and 2D-COSY) confirms stereochemistry and regioselectivity .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during the deprotection of the Boc group in this compound?

Methodological Answer :

Deprotection of the Boc group often uses acidic conditions (e.g., HCl in dioxane or TFA in DCM). Optimization strategies include:

- Controlled Acid Concentration : Gradual addition of TFA (0.5–1.0 equiv) at 0°C to prevent over-acidification, which can lead to piperidine ring degradation.

- Solvent Selection : Use of DCM over THF reduces side reactions due to its lower polarity and inertness .

- Byproduct Mitigation : Monitor reaction progress via LC-MS to detect early formation of des-Boc intermediates or N-alkylated byproducts.

Q. Example Protocol :

- Dissolve 1 mmol of the Boc-protected compound in 10 mL DCM.

- Add 1.2 mL TFA dropwise at 0°C under argon.

- Stir for 2 h, then concentrate under reduced pressure.

- Neutralize with saturated NaHCO₃ and extract with ethyl acetate.

Basic: What analytical techniques are most reliable for confirming the stereochemical purity of this compound?

Q. Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase; retention time differences >1.5 min indicate enantiomeric excess >99% .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the (3S,4R) configuration, though requires high-purity crystals .

- Optical Rotation : Compare observed values with literature data for stereoisomers.

Advanced: How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer :

The 3-amino and 4-methoxy groups create steric and electronic effects:

- Steric Hindrance : The tert-butyl group at the 1-position restricts access to the piperidine nitrogen, favoring reactions at the 3-amino site.

- Electronic Effects : The methoxy group at C4 donates electron density via resonance, activating the ring for electrophilic substitutions at C2 or C6.

Case Study :

In Suzuki-Miyaura couplings, the (3S,4R) configuration enhances regioselectivity for aryl boronic acids with electron-withdrawing groups due to optimized π-π stacking .

Basic: What safety precautions are critical when handling this compound in aqueous or protic solvent systems?

Q. Methodological Answer :

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral/ dermal toxicity (GHS Category 4) .

- Stability : Store under argon at –20°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acids.

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal via licensed hazardous waste services .

Advanced: How can computational modeling predict the biological activity of derivatives of this compound?

Q. Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes). The 3-amino group often forms hydrogen bonds with catalytic lysine residues.

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with IC₅₀ values using Hammett σ constants or logP calculations.

- MD Simulations : Assess conformational stability of the piperidine ring in biological membranes over 100-ns trajectories.

Example Finding :

Derivatives with bulkier C4 substituents show reduced off-target binding to cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.